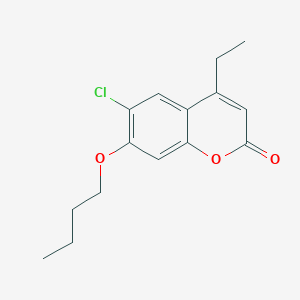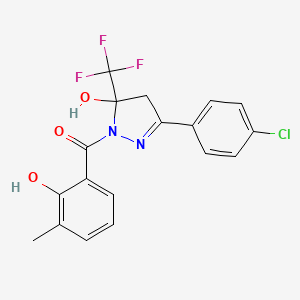![molecular formula C21H18N2O2 B5091466 2-苄基-4,5,6,10c-四氢吡咯并[3,4-c]咔唑-1,3(2H,3aH)-二酮](/img/structure/B5091466.png)
2-苄基-4,5,6,10c-四氢吡咯并[3,4-c]咔唑-1,3(2H,3aH)-二酮
描述
2-benzyl-4,5,6,10c-tetrahydropyrrolo[3,4-c]carbazole-1,3(2H,3aH)-dione, also known as CEP-1347, is a synthetic compound that has been studied for its potential therapeutic properties. It has been shown to have neuroprotective effects and has been investigated as a potential treatment for neurodegenerative diseases such as Parkinson's disease.
科学研究应用
抗血管生成剂开发
Ty 等人(2010 年)领导的一项研究探索了源自喜树碱 A4 的吲哚化合物,重点研究吡咯并[3,4-a]咔唑-1,3(2H,10H)-二酮作为抗血管生成剂的潜力。他们合成了多种化合物并测试了它们对鼠 B16 黑色素瘤细胞的细胞毒性、内皮细胞行为和微管蛋白聚合抑制。他们的研究结果表明某些咔唑化合物在血管靶向剂开发中具有潜力 (Ty 等人,2010 年)。
DNA 相互作用和抗肿瘤特性
约瑟夫等人(2001 年)合成了几种四氢吡咯并[3,4-a]咔唑-1,3-二酮并分析了它们与 DNA 的相互作用。这些化合物表现出典型的 DNA 嵌入行为并抑制人拓扑异构酶 II,表明它们作为 DNA 靶向抗肿瘤剂的潜力。该研究重点介绍了这些化合物对 P388 鼠白血病细胞的细胞毒性和它们对细胞周期的影响 (约瑟夫等人,2001 年)。
晶体结构分析
诺兰等人(1999 年)对 1-苄基吲哚与丙酮进行酸催化缩合,生成四氢咔唑和一种新型螺环化合物。该研究重点关注这些化合物的晶体结构测定,深入了解它们的分子构型 (诺兰等人,1999 年)。
合成方法开发
博纳迪戈等人(2019 年)开发了一种用于吡咯并[3,4-a]咔唑-1,3-二酮的多组分合成方法。他们的方法旨在创建生物活性化合物的类似物,例如抗癌剂格拉那替米特,证明了这些化合物的合成多功能性 (博纳迪戈等人,2019 年)。
光物理性质
辛德等人(2021 年)描述了一个涉及 2-芳基吲哚和马来酰亚胺的铑(III)催化环化过程,以产生苯并[a]吡咯并[3,4-c]咔唑-1,3(2H,8H)-二酮。该研究强调了环化产物的光物理性质,深入了解了这些化合物在光电应用中的潜在用途 (辛德等人,2021 年)。
癌症研究中的抑制特性
孔松等人(2008 年)合成了吡咯并[3,4-a]咔唑-1,3-二酮并评估了它们对检查点 1 激酶 (Chk1) 的抑制特性。他们的研究结果表明,这些化合物有可能在癌症治疗中作为抑制剂,特别是在化学增敏剂和放射增敏剂中 (孔松等人,2008 年)。
有机半导体材料
萨西库马尔等人(2016 年)的一项研究调查了含有苯并[a]咔唑部分的有机半导体材料。他们的研究重点介绍了这些化合物在开发有机场效应晶体管 (OFET) 中的相关性,展示了它们在电子应用中的实用性 (萨西库马尔等人,2016 年)。
属性
IUPAC Name |
2-benzyl-4,5,6,10c-tetrahydro-3aH-pyrrolo[3,4-c]carbazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20-15-10-11-17-18(14-8-4-5-9-16(14)22-17)19(15)21(25)23(20)12-13-6-2-1-3-7-13/h1-9,15,19,22H,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMKGLWVNFFPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3C1C(=O)N(C3=O)CC4=CC=CC=C4)C5=CC=CC=C5N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5091394.png)
![5-(4-fluorophenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5091395.png)
![4-[3-(2-adamantylamino)butyl]phenol](/img/structure/B5091418.png)
![methyl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-({[(diphenylmethyl)amino]carbonyl}amino)-5-oxopentanoate](/img/structure/B5091425.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(4-fluorophenyl)acrylamide](/img/structure/B5091440.png)
![1-acetyl-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5091445.png)

![ethyl 4-[(2-{[(4-methylphenyl)sulfonyl]amino}benzyl)amino]benzoate](/img/structure/B5091455.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B5091463.png)
![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5091469.png)

